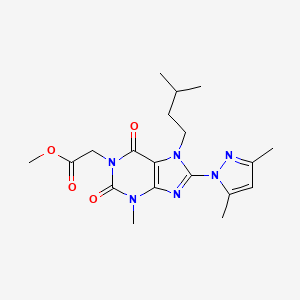

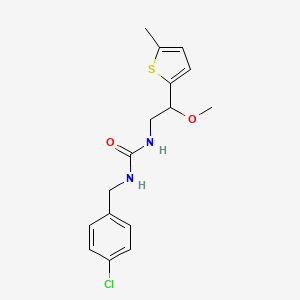

![molecular formula C13H14FN B2786782 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 1815-34-5](/img/structure/B2786782.png)

2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

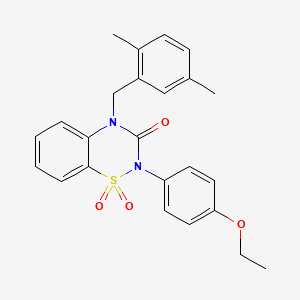

“2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole” is a chemical compound. It is mentioned in a patent titled "(S)-1-(1-ACRYLOYLPIPERIDIN-3-YL)-2-FLUORO-5,6,7,8,9,10-HEXAHYDROCYCLO HEPTA [B]INDOLE-4-CARBOXAMIDE, AND RELATED CRYSTALLINE FORMS, COMPOSITIONS, AND METHODS THEREOF" . The patent discusses crystalline forms of this compound and pharmaceutical compositions containing it. These compositions are used in modulating kinases generally, and specifically for the treatment of cancer .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code:1S/C13H15N/c1-2-6-10-11-7-4-5-9-13 (11)14-12 (10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 . Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 343.9±37.0 °C and its density is predicted to be 1.191±0.06 g/cm3 . The pKa value is predicted to be 17.00±0.20 .科学的研究の応用

Receptor Affinity Studies

Research has explored the affinity of enantiomers of N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles for 5-HT2 and D2 receptors. These compounds, derived from 2-fluoro-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole, showed that those with 7S,10R stereochemistry were consistently recognized by the receptors. Notably, one compound exhibited high affinity for the 5-HT2 receptor, indicating potential applications in designing atypical antipsychotics (Mewshaw et al., 1993).

Synthesis and Antimicrobial Evaluation

A series of novel compounds derived from cyclohepta[b]indole were synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis. The study highlights the potential antimicrobial applications of these derivatives, with some showing moderate to good inhibitory activity (Cihan-Üstündağ & Çapan, 2012).

Antituberculosis Activity

Research on the synthesis of 1H-indole-2,3-dione derivatives, including 5-fluoro-1H-indole-2,3-dione derivatives, evaluated their in vitro antituberculosis activity. The study provides insights into the structural-activity relationship and the potential of these compounds as antituberculosis agents (Karalı et al., 2007).

Fluorocyclization for Novel Derivatives

In a study, versatile procedures for fluorocyclization of tryptamine and tryptophol derivatives to obtain 3a-fluoropyrrolo[2.3-b]indoles and 3a-fluorofuro[2.3-b]indoles were developed. This process, employing N-fluoro-2,4,6-trimethylpyridinium triflate or Selectfluor™, highlights the use of fluorine in synthesizing complex indole derivatives (Fujiwara et al., 2014).

Fischer Indole Synthesis Applications

A paper discussed the synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole via Fischer indole synthesis. This method, involving cycloheptanone and hydrazine hydrochloride, demonstrates the utility of Fischer indole synthesis in creating cyclohepta[b]indole derivatives (Falke et al., 2011).

Privileged Structure Motif in Drug Design

Cyclohepta[b]indoles, including derivatives of 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, are considered privileged structure motifs in natural products and drug design. These compounds display a broad spectrum of biological activities, making them of significant interest in pharmaceutical research (Stempel & Gaich, 2016).

将来の方向性

特性

IUPAC Name |

2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXWSXRHBZPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)NC3=C2C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

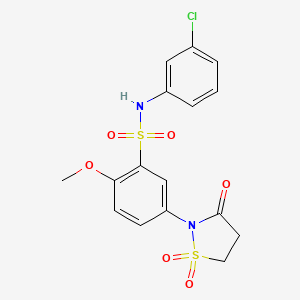

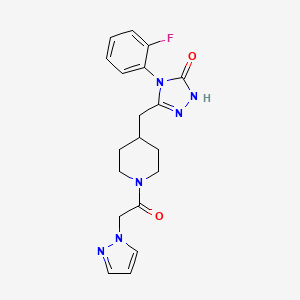

![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2786699.png)

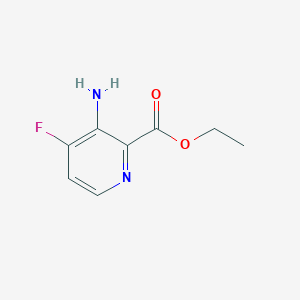

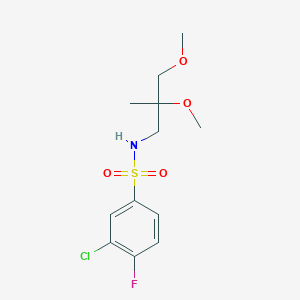

![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)

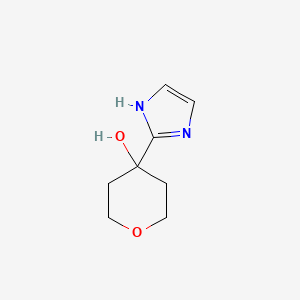

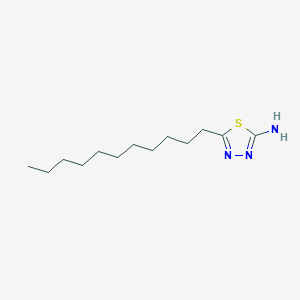

![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)

![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)